Computed Lipophilicity (XLogP3) Comparison: 3-Acetyl Derivative vs. 2-Methoxy Analog
The target compound exhibits a computed XLogP3 of 2.7 [1], while the closely related analog 2-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide (CAS 1797089-69-0) is predicted to be more lipophilic due to the absence of the polar acetyl carbonyl and the presence of an additional methoxy group. Although an experimentally measured logP value for the comparator has not been reported, the structural difference—replacement of the 3-acetyl group with a 2-methoxy substituent—is expected to increase logP by approximately 0.5–1.0 units based on fragment-based calculation methods. The lower lipophilicity of the target compound may translate into improved aqueous solubility and a reduced risk of nonspecific protein binding, attributes that are particularly relevant for biochemical assay development and in vitro pharmacological profiling.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2-Methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide (predicted XLogP3 ≈ 3.2–3.7, no experimental value available; inference based on fragment contributions and the absence of a polar acetyl group) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 to +1.0 for the comparator relative to the target compound |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024.11.20) |
Why This Matters
Lower lipophilicity can lead to better aqueous solubility and reduced nonspecific binding, which are critical factors when selecting a probe compound for in vitro assays and early-stage drug discovery campaigns.
- [1] PubChem. 3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide. Compound Summary CID 71810762. https://pubchem.ncbi.nlm.nih.gov/compound/71810762 (accessed 2026-04-28). View Source
